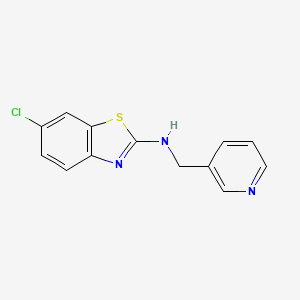

6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c14-10-3-4-11-12(6-10)18-13(17-11)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXUOIZHXILBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

N-Alkylation: The final step involves the N-alkylation of the benzothiazole core with pyridin-3-ylmethylamine. This can be carried out using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine exhibit significant anticancer activity. For instance, benzothiazole derivatives are known to inhibit the proliferation of cancer cells by interfering with specific signaling pathways. Studies have shown that modifications in the benzothiazole structure can enhance selectivity and potency against various cancer types, including breast and lung cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the pyridine moiety is believed to enhance the compound's interaction with microbial targets, leading to increased efficacy .

Materials Science

Organic Electronics

this compound has potential applications in the field of organic electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport can enhance the performance of electronic devices .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices may impart desirable characteristics such as thermal stability and enhanced mechanical strength .

Chemical Probes in Biological Studies

Fluorescent Probes

The compound can be utilized as a fluorescent probe for studying biological processes. Its structural features allow it to be modified for specific targeting within cellular environments. Such probes are invaluable for imaging techniques in live-cell studies, enabling researchers to visualize cellular dynamics in real-time .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various benzothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in multiple cancer cell lines, showcasing its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

In another study featured in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial activity of several derivatives against resistant strains of bacteria. The findings revealed that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | Significant inhibition of cancer cell proliferation; effective against bacteria |

| Materials Science | Use in organic electronics and polymer chemistry | Potential for OLEDs and enhanced polymer properties |

| Biological Studies | Development of fluorescent probes for cellular imaging | Enables real-time visualization of cellular processes |

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzothiazole core.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological and Physicochemical Comparisons

Anticancer Activity

The parent compound’s analogues BT16 and BT17 exhibit superior anticancer activity against colon cancer cell lines (e.g., HCT-116) compared to simpler benzothiazoles. The introduction of electron-withdrawing groups (e.g., nitro, chloro) enhances cytotoxicity, likely by improving DNA intercalation or kinase inhibition . For example:

Antiparasitic Activity

Derivatives like Compound 15 (IC₅₀: 1.2 µM) outperform the parent compound in antichagasic activity due to the nitro-triazole moiety, which may facilitate redox cycling or target-specific binding in T. cruzi .

Physicochemical Properties

- Solubility: The pyridin-3-ylmethyl group in the parent compound enhances water solubility compared to non-polar analogues (e.g., BT16/BT17), as evidenced by Rf values in ACN:MeOH (0.66–0.74) .

- Thermal Stability : Higher melting points (279–310°C) in BT16/BT17 correlate with rigid, planar structures, whereas the parent compound’s melting point is unreported .

Biological Activity

6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₀ClN₃S

- Molecular Weight : 275.76 g/mol

- CAS Number : Not available

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of benzothiazole have been reported to show effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are significant pathogens associated with hospital-acquired infections .

Anticonvulsant Effects

A study involving a series of benzothiazole derivatives demonstrated anticonvulsant activity in various models. The compounds tested were evaluated for their ability to reduce seizure activity without showing significant neurotoxicity or liver toxicity. This suggests that this compound may possess similar properties .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzothiazole core may interact with specific receptors or enzymes involved in neurotransmission and bacterial metabolism. The presence of the pyridine moiety could enhance its bioactivity by facilitating interactions at the molecular level.

Case Studies and Research Findings

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy of benzothiazole derivatives.

- Methodology : In vitro assays against various bacterial strains.

- Results : Compounds showed significant inhibition zones against tested pathogens, indicating potential as therapeutic agents against resistant bacterial infections.

-

Anticonvulsant Activity Evaluation

- Objective : Assess the anticonvulsant properties of synthesized benzothiazole derivatives.

- Methodology : MES (Maximal Electroshock Seizure) and scPTZ (subcutaneous Pentylenetetrazol) models were used to evaluate efficacy.

- Results : Many compounds exhibited reduced seizure duration and frequency without notable toxicity .

Data Tables

| Biological Activity | Model Used | Efficacy Observed | Toxicity Level |

|---|---|---|---|

| Antimicrobial | In vitro bacterial assays | Significant inhibition | Low |

| Anticonvulsant | MES and scPTZ models | Reduced seizure activity | Minimal neurotoxicity |

Q & A

Q. What are the standard synthetic routes for 6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing intermediates (e.g., 6-chloro-1,3-benzothiazol-2-amine derivatives) with pyridin-3-ylmethylamine in ethanol under basic conditions (e.g., sodium acetate) for 7 hours, followed by recrystallization . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol enhance reactivity.

- Temperature : Reflux (~80°C) ensures sufficient energy for bond formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C): Confirms proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and carbon backbone .

- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) .

- Elemental analysis : Ensures stoichiometric purity .

Q. How do researchers assess the biological activity of this compound in preclinical studies?

Standard protocols involve:

- Antibacterial assays : Testing against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using agar diffusion or microdilution methods. Activity is concentration-dependent and compared to antibiotics like ampicillin .

- Cytotoxicity screening : MTT assays on mammalian cell lines to determine IC₅₀ values .

- Dose-response curves : Quantifying efficacy and toxicity thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound's bioactivity and selectivity?

Substituents on the benzothiazole or pyridine rings significantly alter interactions. For example:

- Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity, improving binding to bacterial enzymes .

- Hydrophobic substituents (e.g., methyl groups) increase membrane permeability, boosting bioavailability .

- Pyridine methylation : Modulates hydrogen-bonding capacity with target proteins .

Structure-activity relationship (SAR) studies using analogues with systematic substituent changes are critical .

Q. What computational strategies predict the compound's interaction with biological targets?

- Molecular docking : Simulates binding poses with enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock. Pyridine and benzothiazole moieties often anchor to active-site residues .

- Pharmacophore modeling : Identifies essential features (e.g., hydrogen-bond acceptors, aromatic rings) for activity .

- MD simulations : Assess stability of ligand-receptor complexes over time .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

- Control standardization : Ensure consistent bacterial strains, cell lines, and assay conditions .

- Structural verification : Confirm compound purity via HPLC and NMR to rule out degradation .

- Meta-analysis : Compare substituent effects across published analogues to identify trends (e.g., chlorine’s role in enhancing potency) .

Q. What strategies optimize the synthetic route for scalability while maintaining purity?

- Catalyst screening : Transition-metal catalysts (e.g., CuBr) improve coupling efficiency in multi-step syntheses .

- Green chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures .

- Flow chemistry : Enhances reproducibility for large-scale reactions .

Methodological Considerations

- Data contradiction analysis : Cross-validate spectroscopic results (e.g., NMR vs. HRMS) to confirm structural assignments .

- Reaction monitoring : Use TLC or in-situ IR to track intermediates and optimize reaction times .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.